molecular formula C7H6F3NO3 B13589637 3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid

3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid

Cat. No.: B13589637
M. Wt: 209.12 g/mol
InChI Key: WPMNQQVURVNVPJ-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a trifluoropropyl group attached to the isoxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and reaction conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-3-5(6(12)13)14-11-4/h3H,1-2H2,(H,12,13)

InChI Key

WPMNQQVURVNVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1CCC(F)(F)F)C(=O)O

Origin of Product

United States

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